N-Acetyl-d3-S-(N-methylcarbamoyl)-L-cysteine
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Overview
Description
N-Acetyl-d3-S-(N-methylcarbamoyl)-L-cysteine is a specialized chemical compound with a unique structure that includes an acetyl group, a deuterium-labeled sulfur atom, and a methylcarbamoyl group attached to an L-cysteine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-d3-S-(N-methylcarbamoyl)-L-cysteine typically involves multiple steps, starting with the preparation of L-cysteine derivatives The acetylation of L-cysteine is achieved using acetic anhydride under controlled conditions to introduce the acetyl group The deuterium labeling is incorporated through specific reactions that replace hydrogen atoms with deuterium
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-d3-S-(N-methylcarbamoyl)-L-cysteine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetyl or N-methylcarbamoyl groups.
Substitution: The acetyl and N-methylcarbamoyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce deacetylated or demethylated derivatives.
Scientific Research Applications
N-Acetyl-d3-S-(N-methylcarbamoyl)-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a labeled compound in tracer studies to investigate reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and transformation of sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic properties and as a biomarker in clinical diagnostics.
Industry: Utilized in the development of novel materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of N-Acetyl-d3-S-(N-methylcarbamoyl)-L-cysteine involves its interaction with specific molecular targets and pathways. The acetyl and N-methylcarbamoyl groups may modulate the compound’s reactivity and binding affinity to enzymes or receptors. The deuterium labeling can influence the compound’s metabolic stability and isotopic effects, providing insights into its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-cysteine: A non-deuterated analog with similar acetyl and cysteine structure but without deuterium labeling.
S-Methyl-L-cysteine: Contains a methyl group attached to the sulfur atom instead of the N-methylcarbamoyl group.
N-Acetyl-S-(N-methylcarbamoyl)-L-cysteine: Similar structure but without deuterium labeling.
Uniqueness
N-Acetyl-d3-S-(N-methylcarbamoyl)-L-cysteine is unique due to its deuterium labeling, which provides distinct advantages in tracer studies and metabolic research
Properties
IUPAC Name |
(2R)-3-(methylcarbamoylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O4S/c1-4(10)9-5(6(11)12)3-14-7(13)8-2/h5H,3H2,1-2H3,(H,8,13)(H,9,10)(H,11,12)/t5-/m0/s1/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRPNYMMDLFYDL-MQBGRFPLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC(=O)NC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSC(=O)NC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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